
4-Nitrobenzoate
Overview
Description
4-Nitrobenzoate (4-NBA), a nitro-substituted derivative of benzoic acid (C₇H₅NO₄), is widely utilized in industrial applications, including dye synthesis, pharmaceuticals, and agrochemicals . Its nitro group (-NO₂) at the para position confers unique electronic and steric properties, influencing reactivity, stability, and interactions in chemical and biological systems. In biological contexts, 4-NBA serves as a substrate for microbial degradation pathways, often involving reductive or oxidative mechanisms to yield intermediates like 4-hydroxylaminobenzoate or protocatechuate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzoate can be synthesized through the nitration of benzoic acid. The nitration process involves the reaction of benzoic acid with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a temperature range of 50-60°C to ensure the selective formation of the para-nitro product .
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of 4-nitrotoluene. This process involves the use of oxidizing agents such as potassium permanganate or chromic acid. The reaction is conducted under controlled conditions to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Hydroxide ions, amines.
Major Products Formed:
Reduction: 4-Aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a substrate in enzymatic studies to understand the mechanisms of nitroreductases.
Medicine: It is a precursor in the synthesis of local anesthetics such as benzocaine and procaine.
Industry: It is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Nitrobenzoate primarily involves its reduction to 4-aminobenzoate. This reduction is catalyzed by nitroreductase enzymes, which facilitate the transfer of electrons to the nitro group, converting it to an amino group. This transformation is crucial in the biosynthesis of various biologically active compounds .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Nitroaromatic Compounds
4-Nitrobenzoate vs. 4-Aminobenzoate
- Degradation Pathways: this compound: Degraded via partial reduction to 4-hydroxylaminobenzoate, followed by lyase-mediated conversion to protocatechuate in Burkholderia cepacia PB4 and Ralstonia paucula SB4 . 4-Aminobenzoate: Metabolized via hydroxylation to 3-hydroxy-4-aminobenzoate, which is further acetylated to form dead-end metabolites .
This compound vs. 3-Nitrobenzoate
- Degradation pathways differ: 3-nitrobenzoate is converted to 3-aminobenzoate in Ralstonia sp. SJ98, whereas this compound follows a hydroxylamine pathway .
Functional Analogues in Peptide Engineering
This compound vs. 4-Hydroxyproline/4-Fluoroproline
- Conformational Effects :
- In peptides, the this compound ester of (4R)-hydroxyproline induces greater conformational restriction than 4-hydroxyproline or 4-fluoroproline, favoring trans amide bonds and exo ring puckering .
- Thermal Stability : In the Trp cage miniprotein, substitution with this compound increases thermal stability by 13°C compared to proline and 10°C compared to 4-hydroxyproline .
This compound vs. Ethyl this compound
- Esterification Efficiency :
Catalyst Type | Yield (%) | Reaction Time (min) |
---|---|---|
H-CL (Parent Zeolite) | 29.7 | 120 |
Ultradispersed H-CL | 51 | 60 |
Ultrasound-Treated Zeolite | 46 | 60 |
Regulatory and Transcriptional Responses
- Induction efficiency varies with growth medium and promoter context, highlighting substrate-specific regulatory mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-nitrobenzoate derivatives in laboratory settings?
The direct esterification method is a widely used approach for synthesizing this compound esters. For example, ethyl this compound can be prepared by reacting 4-nitrobenzoic acid with ethanol under acidic catalysis. Key parameters include:
- Material balance : Feed rates (e.g., 23.015 kmol/h for rectification columns) and discharge rates (top: 8.545 kmol/h; bottom: 14.47 kmol/h) must be optimized to ensure high purity .
- Thermodynamic conditions : Reaction temperatures (e.g., 87°C feed temperature, 108°C bottom temperature) and reflux ratios (minimum 0.92) are critical for efficient separation .
- Purification : Distillation columns with 20 real plates and 600 mm diameter are recommended for isolating the final product .
Q. What safety protocols are essential when handling 4-nitrobenzoic acid in laboratory environments?
- Personal Protective Equipment (PPE) : Use impermeable gloves, safety goggles, and chemical-resistant clothing. Respiratory protection (e.g., dust masks or SCBA) is required to avoid inhalation .
- Ventilation : Work in well-ventilated areas or fume hoods to prevent aerosol exposure .
- Spill management : Absorb spills with inert materials (e.g., silica gel) and avoid water to prevent toxic decomposition products. Collect waste in sealed containers for regulated disposal .
- Storage : Store away from oxidizers and strong acids/bases in cool, dry conditions to minimize degradation risks .
Q. How can researchers characterize the purity and structural integrity of this compound compounds?
- Spectroscopic techniques : Use FT-IR to identify functional groups (e.g., nitro and ester stretches) and FT-NMR for molecular structure confirmation .
- Single-crystal X-ray diffraction (SCXRD) : Resolve hydrogen bonding patterns and supramolecular assembly in crystalline salts (e.g., cyclohexylammonium this compound) .
- Thermal analysis : TGA-DTA can assess decomposition behavior (e.g., thermal stability up to 263°C for nonlinear optical applications) .
Advanced Research Questions
Q. How does this compound reductase activity vary under different cofactor conditions, and how can this be optimized?
In Pseudomonas putida JS674, this compound reductase exhibits NADPH-dependent activity (135 ± 18 nmol/min·mg), while NADH shows significantly lower activity (72 ± 1 nmol/min·mg). Glucose or pyruvate as substrates suppress activity entirely. To optimize assays:
- Cofactor selection : Prioritize NADPH for maximum enzymatic turnover .
- Inhibition testing : Include controls with glucose/pyruvate to rule out metabolic interference .
- Kinetic modeling : Use Michaelis-Menten parameters to quantify substrate affinity and inhibition mechanisms.
Q. What computational approaches are used to predict the nonlinear optical (NLO) properties of this compound derivatives?
- Density Functional Theory (DFT) : Calculate hyperpolarizability (β) and dipole moments to assess NLO potential. For cyclohexylammonium this compound, DFT aligns with experimental UV-Vis data (cutoff wavelength: 263 nm) .
- Molecular electrostatic potential (MEP) maps : Identify electron-rich regions influencing charge transfer mechanisms critical for optical limiting .
- Third-order susceptibility (χ³) : Correlate computational results with Z-scan measurements to validate NLO efficiency .
Q. How can crystallographic studies resolve contradictions in the reported crystal structures of this compound salts?
- Graph set analysis : Classify hydrogen bonding motifs (e.g., Etter’s notation) to distinguish polymorphs or co-crystals. For example, a reported "Form III" structure was redefined as a co-crystal of 4-bromophenyl this compound (75%) and 4-bromophenyl 4-bromobenzoate (25%) after refinement .
- R-factor refinement : Improve structural accuracy by reducing residuals (e.g., R1 from 5.67% to 4.55%) .
- Synchrotron radiation : Use high-resolution data to resolve disordered atoms (e.g., bromine positions) .
Q. What are the metabolic pathways of this compound in microbial systems, and how can they be studied enzymatically?
- Enzymatic cascade : In Pseudomonas putida TW3, this compound is reduced to 4-hydroxylaminobenzoate by PnbA (NAD(P)H-dependent reductase), followed by PnbB-mediated cleavage to protocatechuate and ammonium .
- Activity assays : Monitor NADPH depletion spectrophotometrically at 340 nm to quantify reductase kinetics .
- Gene knockout studies : Delete pnbA/pnbB to confirm pathway specificity and identify bypass routes .
Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystal structures?
- Directionality : The nitro and carboxylate groups form strong O–H···O/N hydrogen bonds, dictating layer stacking in salts like ethylethanolammonium this compound .
- Thermodynamic stability : Compare lattice energies of different H-bond networks (e.g., R₂²(8) vs. R₄⁴(12) motifs) to predict dominant polymorphs .
- Co-crystal design : Introduce amine cations (e.g., 2-hydroxyethylammonium) to modulate H-bond topology for tailored material properties .
Properties
CAS No. |
7227-54-5 |
---|---|
Molecular Formula |
C7H4NO4- |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
4-nitrobenzoate |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/p-1 |
InChI Key |
OTLNPYWUJOZPPA-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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